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molecular formula C5H7Cl B126576 5-Chloro-1-pentyne CAS No. 14267-92-6

5-Chloro-1-pentyne

Cat. No. B126576
M. Wt: 102.56 g/mol
InChI Key: UXFIKVWAAMKFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557138B2

Procedure details

500 mg (2.473 mmol) of 5-hydroxypsoralen and 405.85 mg (3.957 mmol) of 5-chloro-1-pentyne were refluxed in 30 ml of acetonitrile in the presence of an excess of anhydrous potassium carbonate (2.0 gm) and catalytic amounts of potassium iodide for 24 hours. The progress of the reaction was monitored by thin layer chromatography. After 24 hours the reaction mixture was concentrated under reduced pressure. The oily residue was cooled, diluted with water and acidified with concentrated hydrochloric acid to pH 1. The aqueous phase was extracted with dichloromethane. The dichloromethane phase was extracted with 25 ml of 1% sodium hydroxide to separate the un-reacted 5-hydroxypsoralen. The dichloromethane phase was washed with acidic water and then with water to pH˜6-7. The organic phase was then dried over anhydrous sodium sulphate and concentrated to dryness. The residue was dissolved in methanol, decolorized with charcoal and re-crystallized from methanol.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
405.85 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:5]2=[C:6]([OH:15])[C:7]3[CH:14]=[CH:13][C:11](=[O:12])[O:10][C:8]=3[CH:9]=[C:4]2[O:3][CH:2]=1.Cl[CH2:17][CH2:18][CH2:19][C:20]#[CH:21].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[CH2:21]([O:15][C:6]1[C:7]2[CH:14]=[CH:13][C:11](=[O:12])[O:10][C:8]=2[CH:9]=[C:4]2[O:3][CH:2]=[CH:1][C:5]=12)[CH2:20][CH2:19][C:18]#[CH:17] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1=COC=2C1=C(C3=C(C2)OC(=O)C=C3)O
Name
Quantity
405.85 mg
Type
reactant
Smiles
ClCCCC#C
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 24 hours the reaction mixture was concentrated under reduced pressure
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The oily residue was cooled
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The dichloromethane phase was extracted with 25 ml of 1% sodium hydroxide
CUSTOM
Type
CUSTOM
Details
to separate the un-reacted 5-hydroxypsoralen
WASH
Type
WASH
Details
The dichloromethane phase was washed with acidic water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
CUSTOM
Type
CUSTOM
Details
re-crystallized from methanol

Outcomes

Product
Name
Type
Smiles
C(CCC#C)OC1=C2C(=CC3=C1C=CC(O3)=O)OC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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